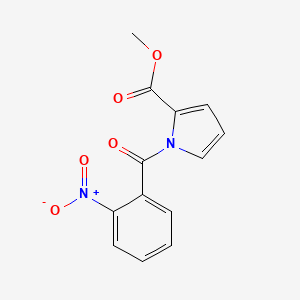
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C13H10N2O5 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitrobenzoyl and carboxylate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with nitrobenzoyl chloride in the presence of a base. One common method includes the reaction of methyl pyrrole-2-carboxylate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 1-(2-aminobenzoyl)pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-nitrobenzoyl)pyrrole-2-carboxylic acid.
科学研究应用
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
相似化合物的比较
Similar Compounds
Methyl pyrrole-2-carboxylate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical transformations.
Methyl 1-methylpyrrole-2-carboxylate: Contains a methyl group instead of a nitrobenzoyl group, altering its chemical and biological properties.
Uniqueness
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both nitrobenzoyl and carboxylate functional groups, which confer distinct reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
82635-51-6 |
|---|---|
分子式 |
C13H10N2O5 |
分子量 |
274.23 g/mol |
IUPAC 名称 |
methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)11-7-4-8-14(11)12(16)9-5-2-3-6-10(9)15(18)19/h2-8H,1H3 |
InChI 键 |
QSLRQBZHDPARKF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
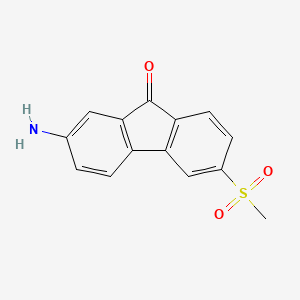
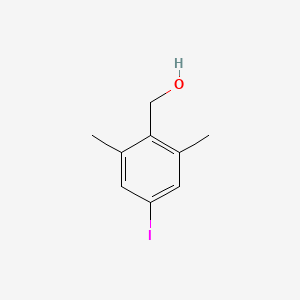
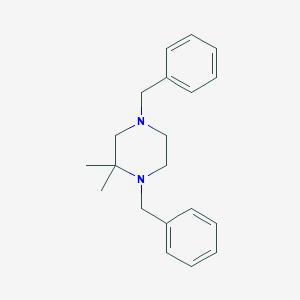
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
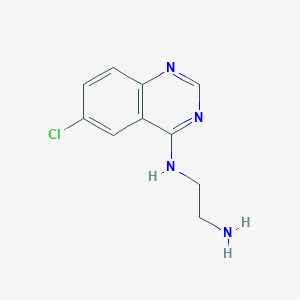
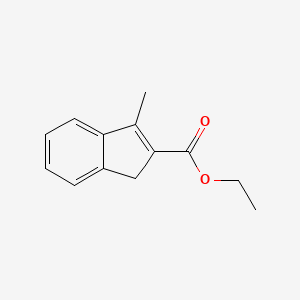
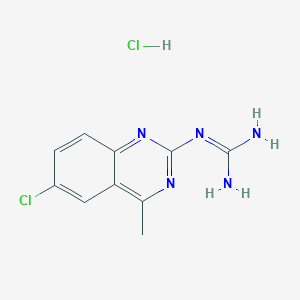
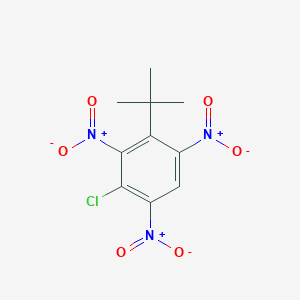
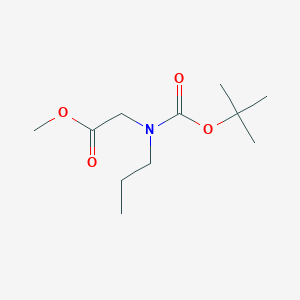
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
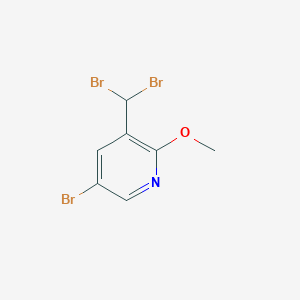
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
